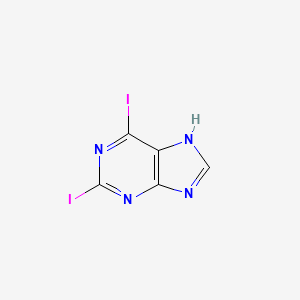
2,6-diiodo-7H-purine
Vue d'ensemble
Description
2,6-Diiodo-7H-purine is a heterocyclic compound belonging to the purine family. Purines are nitrogen-containing compounds that play essential roles in various biological processes. The structure of this compound includes two iodine atoms attached to the purine ring at positions 2 and 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diiodo-7H-purine typically involves the iodination of purine derivatives. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in the presence of acetic acid as a catalyst at room temperature. The process involves grinding the reactants together in a mortar, which provides high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of N-iodosuccinimide remains prevalent due to its efficiency and high selectivity. The reaction conditions are optimized to ensure maximum yield and purity, making the process suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diiodo-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyanation Reactions: Direct regioselective C-H cyanation can be achieved using triflic anhydride activation followed by nucleophilic cyanation with trimethylsilyl cyanide (TMSCN).
Common Reagents and Conditions:
N-iodosuccinimide (NIS): Used for iodination.
Triflic Anhydride and TMSCN: Used for cyanation reactions.
Acetic Acid: Acts as a catalyst in iodination reactions.
Major Products:
Substituted Purines: Resulting from nucleophilic substitution.
Cyanated Purines: Formed through cyanation reactions.
Applications De Recherche Scientifique
2,6-Diiodo-7H-purine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of purine analogues with potential anticancer and antiviral activities.
Biological Studies: The compound serves as a tool for studying enzyme interactions and metabolic pathways involving purines.
Industrial Applications: It is used in the development of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 2,6-diiodo-7H-purine involves its interaction with various enzymes and molecular targets. As a purine analogue, it can inhibit enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This inhibition disrupts nucleic acid synthesis, leading to cell death, particularly in rapidly proliferating cells .
Comparaison Avec Des Composés Similaires
6-Mercaptopurine: An antimetabolite used in the treatment of leukemia.
Thioguanine: Another purine analogue with anticancer properties.
Acyclovir: A purine-based antiviral agent.
Uniqueness: 2,6-Diiodo-7H-purine is unique due to the presence of two iodine atoms, which confer distinct chemical reactivity and biological activity compared to other purine analogues. Its ability to undergo specific substitution and cyanation reactions makes it a valuable compound in synthetic and medicinal chemistry .
Propriétés
IUPAC Name |
2,6-diiodo-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2I2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCFPTJMAVGCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2I2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624733 | |
| Record name | 2,6-Diiodo-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-95-3 | |
| Record name | 2,6-Diiodo-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















